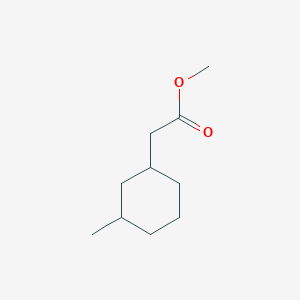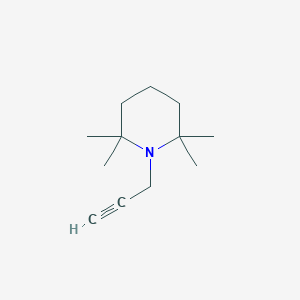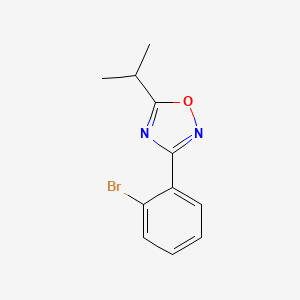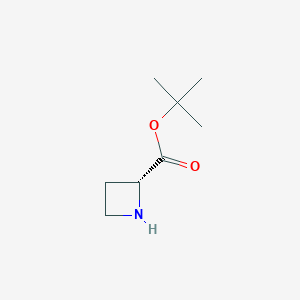
Methyl 2-(3-methylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an acetate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of toluene followed by esterification. The process includes a toluene hydrogenation reaction and an olefinic acid esterification reaction . This method is advantageous due to the availability and low cost of toluene as a starting material.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylcyclohexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-methylcyclohexanol and acetic acid.
Oxidation: 3-methylcyclohexanoic acid.
Reduction: 3-methylcyclohexanol.
Applications De Recherche Scientifique
Methyl 2-(3-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of methyl 2-(3-methylcyclohexyl)acetate primarily involves its hydrolysis to release 3-methylcyclohexanol and acetic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-methylcyclohexyl acetate
- 3-methylcyclohexyl acetate
- 2-(3-methylcyclohexyl)acetic acid
Comparison: Methyl 2-(3-methylcyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in fragrance and organic synthesis .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl 2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
NAKOHSPXIXFYIF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)








amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
